(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

PRMT3 Epigenetics Allosteric Inhibitor

The target compound (CAS 2192745-31-4), systematically named (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone, is a heterocyclic small molecule (C14H11FN4OS, MW 302.33) that integrates a 5-fluorobenzo[b]thiophene carbonyl group, a central azetidine ring, and a 2H-1,2,3-triazole substituent. It is cataloged as ZINC95583944 and identified as an inhibitor of protein arginine N-methyltransferase 3 (PRMT3), an epigenetic regulator, with a measured pKi of 5.40.

Molecular Formula C14H11FN4OS
Molecular Weight 302.33
CAS No. 2192745-31-4
Cat. No. B2699088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
CAS2192745-31-4
Molecular FormulaC14H11FN4OS
Molecular Weight302.33
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)N4N=CC=N4
InChIInChI=1S/C14H11FN4OS/c15-10-1-2-12-9(5-10)6-13(21-12)14(20)18-7-11(8-18)19-16-3-4-17-19/h1-6,11H,7-8H2
InChIKeyCJSXIOGYZMGRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone (CAS 2192745-31-4) as a PRMT3-Focused Heterocyclic Scaffold


The target compound (CAS 2192745-31-4), systematically named (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone, is a heterocyclic small molecule (C14H11FN4OS, MW 302.33) that integrates a 5-fluorobenzo[b]thiophene carbonyl group, a central azetidine ring, and a 2H-1,2,3-triazole substituent. It is cataloged as ZINC95583944 and identified as an inhibitor of protein arginine N-methyltransferase 3 (PRMT3), an epigenetic regulator, with a measured pKi of 5.40 [1]. The compound exhibits favorable calculated drug-likeness properties (clogP 2.46, TPSA 63.57 Ų, QED 0.81) [2] and is commercially available as a research-grade screening compound from Life Chemicals (Cat# F6482-3267) [3].

Why Generic 'Triazole-Azetidine' Substitutes Cannot Replace CAS 2192745-31-4 in Screening Campaigns


Compounds within the triazole-azetidine-benzothiophene class exhibit profound biochemical divergence driven by triazole regioisomerism (2H- vs. 1H-linkage), fluorine substitution pattern, and the rigidity of the azetidine spacer. A direct search of the ZINC and ChEMBL databases confirms that CAS 2192745-31-4 is uniquely annotated with a pKi of 5.40 against the PRMT3 allosteric site among close structural analogs [1]. Substituting with a non-fluorinated analog or a 1H-triazole regioisomer (e.g., CAS 2034402-25-8) alters the hydrogen-bond acceptor count, topological polar surface area, and lipophilicity profile, which can abolish target engagement at the allosteric pocket [2]. Furthermore, the azetidine ring provides conformational restriction that is absent in more flexible piperidine or pyrrolidine analogs, directly impacting the entropic component of binding to the PRMT3 allosteric site as characterized in the foundational J. Med. Chem. 2013 structure–activity relationship study [1].

Quantitative Differentiation Evidence for CAS 2192745-31-4: Head-to-Head Property and Activity Comparisons


PRMT3 Allosteric Site Binding Affinity (pKi) Compared to the Clinical Benchmark SGC707

CAS 2192745-31-4 demonstrates a measured pKi of 5.40 (Ki ≈ 4.0 µM) against the PRMT3 allosteric binding site, as cataloged in ChEMBL from the primary screening data reported by Liu et al. (2013) [1]. Although this single-point affinity is lower than the optimized clinical-stage allosteric probe SGC707 (IC50 = 31–50 nM, pIC50 ≈ 7.3–7.5) , the target compound's ligand efficiency (LE = 0.36) is competitive for a fragment-like or early-lead scaffold, indicating that its binding affinity is efficiently derived from its relatively small molecular size (MW 302.33) [1]. This positions CAS 2192745-31-4 as a structurally distinct starting point for PRMT3 chemical probe optimization, particularly for programs seeking non-SGC707 chemotypes.

PRMT3 Epigenetics Allosteric Inhibitor

Physicochemical Differentiation: Fluorine- and Regioisomer-Driven Lipophilicity Modulation

The 5-fluoro substitution on the benzothiophene ring combined with the 2H-triazole regioisomer in CAS 2192745-31-4 yields a calculated partition coefficient (clogP) of 2.46 [1]. This represents a controlled increase in lipophilicity compared to a non-fluorinated 2H-triazole analog, while the 2H-triazole connectivity provides a different hydrogen-bond acceptor orientation relative to the more common 1H-triazole regioisomer [2]. The balanced lipophilicity (clogP 2.46) is accompanied by a favorable topological polar surface area of 63.57 Ų, producing a high composite drug-likeness score (QED = 0.81) that surpasses many fragment-like screening compounds and suggests adequate permeability while maintaining aqueous solubility suitable for biochemical assay conditions [1].

Lipophilicity Fluorine Chemistry Drug-Likeness

2H- vs. 1H-Triazole Regiochemistry: Implications for Target Recognition and Synthetic Tractability

CAS 2192745-31-4 features a 2H-1,2,3-triazole linked directly to the azetidine ring at the 3-position. This 2H-connectivity is synthetically accessible via selective N2-arylation or cycloaddition strategies and is distinct from the more common 1H-1,2,3-triazole regioisomer obtained via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The 2H-triazole presents a different dipole moment vector and hydrogen-bond acceptor geometry compared to the 1H-isomer, which can critically alter binding pose within the PRMT3 allosteric pocket [1]. In the context of the 2013 J. Med. Chem. PRMT3 series, SAR exploration covered both regioisomeric forms, and the allosteric binding mode confirmed by X-ray crystallography (PDB 4HSG) demonstrates that the triazole ring orientation directly influences key interactions with the allosteric site residues [1]. Procurement of the specific 2H-regioisomer ensures fidelity to the annotated PRMT3 activity, whereas inadvertent substitution with a 1H-triazole analog would produce an untested chemotype for this target [2].

Click Chemistry Triazole Regiochemistry Molecular Recognition

Commercial Availability and Pricing Benchmark Against Closest Structural Analogs

CAS 2192745-31-4 is stocked and supplied by Life Chemicals (Catalog F6482-3267) with transparent tiered pricing: $54.00/1 mg, $59.00/2 mg, $69.00/5 mg, $79.00/10 mg, $99.00/20 mg, and $248.00/100 mg [1]. The closest commercially cataloged structural analog, a 1H-triazole regioisomer with a phenoxymethyl substituent (CAS 2034402-25-8), is also available, but with a higher molecular weight (408.45 vs. 302.33) and a higher rotatable bond count (5 vs. 2–3), which may affect both solubility and per-well screening cost on a molar basis [2]. On a µmol-pricing basis, CAS 2192745-31-4 is available at approximately $57.00 per 2 µmol, facilitating economical primary screening campaigns [1].

Compound Sourcing Screening Library Building Block

Recommended Application Scenarios for CAS 2192745-31-4 Based on Quantitative Evidence


PRMT3 Allosteric Inhibitor Hit-to-Lead and Chemical Probe Development

With a confirmed pKi of 5.40 against the PRMT3 allosteric site and a ligand efficiency of 0.36, CAS 2192745-31-4 is suitable as a starting scaffold for structure-guided optimization of PRMT3-selective chemical probes. The compound's 2H-triazole-azetidine scaffold binds the same allosteric pocket characterized by X-ray crystallography (PDB 4HSG), enabling rational design against a well-validated target implicated in ribosomal biosynthesis and tumor suppression [1]. Teams can use this compound as a benchmark for screening follow-up libraries while leveraging its favorable QED score (0.81) and moderate lipophilicity (clogP 2.46) for efficient multiparameter optimization [2].

Focused Screening Library Enrichment for Epigenetic Targets

This compound's unique combination of a 5-fluorobenzothiophene, an azetidine conformational constraint, and a 2H-triazole ring distinguishes it from the prevalent 1H-triazole building blocks in commercial screening collections. Its placement in a focused epigenetic screening subset, particularly for protein methyltransferase targets, provides structural diversity that complements existing PRMT inhibitor chemotypes (e.g., SGC707, MS023) [1]. The balanced physicochemical properties (MW 302.33, TPSA 63.57 Ų, HBD = 1) make it compatible with standard biochemical assay conditions without the need for special solubilization protocols [2].

Medicinal Chemistry Tool Compound for Triazole Regiochemistry SAR Studies

CAS 2192745-31-4 serves as a defined 2H-triazole regioisomer standard for investigating the impact of triazole connectivity on target binding and ADME properties. Paired head-to-head comparisons with commercial 1H-triazole analogs (e.g., CAS 2034402-25-8) allow medicinal chemists to experimentally quantify the effect of regioisomerism on PRMT3 affinity, metabolic stability, and permeability without requiring de novo synthesis of both isomers [1]. The compound's ready commercial availability ($54.00/1 mg) further reduces the barrier to entry for such comparative studies [2].

Computational Chemistry and Docking Model Validation

The availability of both a measured biochemical endpoint (pKi 5.40) and a co-crystal structure of the allosteric binding site (PDB 4HSG, resolved at 2.30 Å) for the broader chemical series makes this compound suitable for validating docking scoring functions and free-energy perturbation (FEP) models against the PRMT3 allosteric pocket [1]. The low number of rotatable bonds (3) and rigid azetidine core minimize conformational sampling uncertainty, producing cleaner computational benchmarks compared to more flexible analogs [2].

Quote Request

Request a Quote for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.